molecular formula C7H12N4 B2503423 rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2095396-83-9

rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2503423
CAS No.: 2095396-83-9
M. Wt: 152.201
InChI Key: XAGLGBOFHKOKSO-RITPCOANSA-N
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Description

rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Biochemical Analysis

Biochemical Properties

The compound (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the kinase, thereby affecting cell proliferation .

Cellular Effects

In cellular studies, (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects by binding to CDK2 and inhibiting its activity . This results in changes in gene expression and cell cycle progression, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

The effects of (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine over time in laboratory settings have not been extensively studied. It has been observed that the compound exhibits significant cytotoxic activities against various cell lines .

Metabolic Pathways

Given its interaction with CDK2, it is likely that it plays a role in pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it is likely that it localizes to regions of the cell where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions, which also yields the desired compound efficiently .

Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of microwave irradiation and magnetite-supported catalysts allows for efficient and eco-friendly production, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:

Properties

IUPAC Name

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGLGBOFHKOKSO-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=NC=N2)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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